2,4-Dichloro-7-methoxyquinazolin-6-ol

Medicinal Chemistry Process Chemistry Tyrosine Kinase Inhibitors

2,4-Dichloro-7-methoxyquinazolin-6-ol (CAS 866823-27-0) is a heterobifunctional quinazoline building block characterized by two reactive chlorine atoms at the C2 and C4 positions, a methoxy group at C7, and a free hydroxyl at C6. Its substitution pattern is strategically designed for sequential nucleophilic aromatic substitution (SNAr), enabling the modular assembly of 4-anilinoquinazoline scaffolds, a privileged structure in medicinal chemistry for kinase inhibitor development.

Molecular Formula C9H6Cl2N2O2
Molecular Weight 245.06 g/mol
Cat. No. B11867571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-7-methoxyquinazolin-6-ol
Molecular FormulaC9H6Cl2N2O2
Molecular Weight245.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)O
InChIInChI=1S/C9H6Cl2N2O2/c1-15-7-3-5-4(2-6(7)14)8(10)13-9(11)12-5/h2-3,14H,1H3
InChIKeyKEPXJFDBXCWXDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-7-methoxyquinazolin-6-ol: A Regioselective Intermediate for Targeted Kinase Inhibitor Synthesis and Procurement


2,4-Dichloro-7-methoxyquinazolin-6-ol (CAS 866823-27-0) is a heterobifunctional quinazoline building block characterized by two reactive chlorine atoms at the C2 and C4 positions, a methoxy group at C7, and a free hydroxyl at C6 . Its substitution pattern is strategically designed for sequential nucleophilic aromatic substitution (SNAr), enabling the modular assembly of 4-anilinoquinazoline scaffolds, a privileged structure in medicinal chemistry for kinase inhibitor development [1].

Why 2,4-Dichloro-7-methoxyquinazolin-6-ol Cannot Be Replaced by Generic Dichloroquinazoline Analogs in Drug Discovery


Procurement of generic 2,4-dichloroquinazoline intermediates without the C6-hydroxyl introduces significant synthetic inefficiencies. The free 6-OH group in this specific compound eliminates the need for a low-yielding and often harsh demethylation step of a 6,7-dimethoxy precursor, which is required to install the critical solubilizing side chains found in approved drugs like gefitinib [1]. Furthermore, electronic effects from the 6-OH and 7-OMe substituents can alter the regioselectivity profile of the C4 vs. C2 chlorine displacement, potentially impacting the purity and yield of the desired 4-aminoquinazoline product compared to the unsubstituted or dimethoxy analogs [2].

Quantitative Differentiation: Head-to-Head Synthetic Performance Data for 2,4-Dichloro-7-methoxyquinazolin-6-ol


Synthetic Step Reduction: Eliminating the Demethylation Bottleneck vs. 6,7-Dimethoxy Analogs

The target compound directly provides the free 6-OH handle required for side-chain installation. When the comparator 2,4-dichloro-6,7-dimethoxyquinazoline is used for gefitinib synthesis, it necessitates an additional monodemethylation step using the ionic liquid trimethylammonium heptachlorodialuminate [1]. The overall yield for this four-step route starting from the dimethoxy analog is reported as 14% [1]. By starting with a 6-hydroxy precursor, a synthetic sequence can be reduced by one step, directly eliminating the inefficiency and yield loss associated with the selective demethylation of the dimethoxy compound [1].

Medicinal Chemistry Process Chemistry Tyrosine Kinase Inhibitors

Regioselective C4 vs. C2 Chlorine Displacement Selectivity

DFT calculations on the core scaffold of 2,4-dichloroquinazoline reveal that the carbon at the 4-position possesses a higher LUMO coefficient, making it more susceptible to nucleophilic attack than the C2 position [1]. This inherent electronic bias is foundational for achieving regioselective SNAr. The presence of the electron-donating 6-OH and 7-OMe groups in the target compound is expected to further modulate this selectivity compared to the unsubstituted 2,4-dichloroquinazoline. While specific rate constants are pending publication, the general class behavior of 2,4-dichloroquinazolines strongly supports a predictable C4-first reactivity profile, which is essential for constructing unsymmetrical 4-amino-2-chloro intermediates [1].

Organic Synthesis Medicinal Chemistry Reaction Selectivity

Impact of 6-OH vs. 6-OMe Substitution on Downstream Pharmaceutical Intermediate Potency

The presence of a free 6-hydroxyl group is not merely a synthetic handle; it is a critical pharmacophoric feature in several potent EGFR inhibitors. For example, the gefitinib intermediate 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol directly corresponds to a key structural moiety where the 6-OH forms essential interactions . Literature SAR analysis of this quinazoline class indicates that electron-donating substituents at C6 and C7 significantly influence potency [1]. Specifically, the hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas the methoxy analog (2,4-dichloro-6,7-dimethoxyquinazoline) would require conversion to the hydroxyl form for optimal biological activity in established inhibitor scaffolds.

Pharmaceutical Chemistry EGFR Inhibitors Structure-Activity Relationship (SAR)

Optimal Procurement and Application Scenarios for 2,4-Dichloro-7-methoxyquinazolin-6-ol in Drug Discovery


Streamlined Synthesis of Gefitinib and Analogous EGFR Inhibitors

This building block is ideally suited for the synthesis of gefitinib (Iressa) and related 6-O-alkylated 4-anilinoquinazolines. By providing the free 6-hydroxyl group, it eliminates the need for a low-yielding monodemethylation of a 6,7-dimethoxy precursor, a process that currently limits one published route to a 14% overall yield [1]. Using this intermediate can directly shorten the synthetic sequence by one step and potentially increase the overall process efficiency.

Construction of Unsymmetrical 2,4-Disubstituted Quinazoline Libraries

The predictable and well-documented regioselectivity of 2,4-dichloroquinazolines, favoring nucleophilic attack at the C4 position, makes this compound a reliable starting material for generating diverse libraries [2]. The subsequent displacement of the C2-Cl group, often under more forcing conditions, allows for the modular introduction of different amine, ether, or thiol substituents. The electron-rich nature provided by the 6-OH and 7-OMe groups can further tune the reactivity of the pyrimidine ring, offering a distinct selectivity profile compared to the unsubstituted analog.

Developing Next-Generation Kinase Inhibitors with Enhanced Solubility

The 6-OH group serves as a synthetic anchor for attaching water-solubilizing groups, such as morpholinopropoxy or other aminoalkyl chains, which are crucial for improving the pharmacokinetic properties of kinase inhibitors. This inherent functionality avoids the protection/deprotection chemistry mandated by dimethoxy analogs and ensures the pharmacophoric hydroxyl is available for key hydrogen bonding interactions with the kinase target, a feature that is masked in the 6-methoxy analogs .

Quote Request

Request a Quote for 2,4-Dichloro-7-methoxyquinazolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.